molecular formula C15H14BrN B13870203 1-[(4-Bromophenyl)methyl]-2,3-dihydroindole

1-[(4-Bromophenyl)methyl]-2,3-dihydroindole

Cat. No.: B13870203
M. Wt: 288.18 g/mol
InChI Key: GXWJKJJFMSUMPS-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2,3-dihydroindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound features a bromophenyl group attached to a dihydroindole structure, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-2,3-dihydroindole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-2,3-dihydroindole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of a functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-2,3-dihydroindole has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Bromophenyl)methyl]-2,3-dihydroindole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)methyl]-2,3-dihydroindole is unique due to its specific indole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14BrN

Molecular Weight

288.18 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-2,3-dihydroindole

InChI

InChI=1S/C15H14BrN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2

InChI Key

GXWJKJJFMSUMPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Br

Origin of Product

United States

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